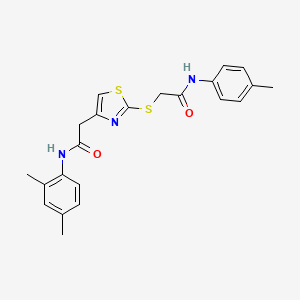![molecular formula C14H11F2N3O B2915979 (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-94-2](/img/structure/B2915979.png)
(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is an intriguing chemical compound known for its diverse range of applications in various scientific fields. This compound features a complex structure, with a difluorophenyl group and a dihydropyridopyrimidinyl methanone moiety, making it a subject of significant interest in the realm of synthetic chemistry and pharmaceutical research.
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, such as this compound, often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often exert their effects by inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, potentially leading to various downstream effects.
Biochemical Pathways
The inhibition of protein kinases can disrupt a variety of cellular signaling pathways . These disruptions can affect processes such as cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
One study suggests that pyrido[2,3-d]pyrimidin-7(8h)-ones, a class of compounds to which this molecule belongs, are orally bioavailable . This suggests that the compound could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The inhibition of protein kinases can lead to a disruption of cellular signaling processes, potentially affecting cell growth, differentiation, migration, and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic synthesis. A common approach might involve the condensation of 2,6-difluorobenzaldehyde with appropriate amines and intermediates to form the desired compound. The reaction conditions may vary, including the use of specific solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperature environments to ensure optimal yields.
Industrial Production Methods: : In an industrial setting, the production of this compound could be scaled up using batch or continuous flow reactors. Techniques such as solvent extraction, crystallization, and purification through column chromatography might be employed to achieve high purity of the final product. Green chemistry approaches, aiming to minimize environmental impact, can also be integrated into the industrial synthesis.
Types of Reactions
Oxidation: : this compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions may convert this compound into various alcohols or amines, depending on the reagents used.
Substitution: : The difluorophenyl group allows for substitution reactions, where one or more fluorine atoms could be replaced by other functional groups.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and inert atmospheres to ensure the reactions proceed efficiently.
Major Products: : The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, reduction might produce alcohols, and substitution could result in various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: : In chemistry, this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.
Biology and Medicine: : In biological and medical research, (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has been explored for its potential as a pharmaceutical agent. Its structural components suggest it could be investigated as a lead compound in the development of anti-cancer or anti-inflammatory drugs.
Industry: : Industrially, this compound might be utilized in the synthesis of specialty chemicals, agrochemicals, or as a precursor in the production of advanced materials.
Comparaison Avec Des Composés Similaires
Compared to similar compounds like 2,6-difluorobenzaldehyde and 7,8-dihydropyrido[4,3-d]pyrimidines, (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone stands out due to its unique combination of functional groups. This uniqueness translates into distinct reactivity patterns and applications. Similar compounds include:
2,6-Difluorobenzaldehyde
7,8-Dihydropyrido[4,3-d]pyrimidine derivatives
Other fluorinated aromatic compounds
Conclusion
The compound this compound represents a fascinating subject of study, with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. Whether as an intermediate in complex synthesis or as a potential therapeutic agent, this compound continues to contribute to advancements in science and technology.
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-10-2-1-3-11(16)13(10)14(20)19-5-4-12-9(7-19)6-17-8-18-12/h1-3,6,8H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBISWNGQWXILDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2915902.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2915905.png)
![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2915906.png)
![(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2915908.png)
![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)
![ethyl (4Z)-2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)

![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)


![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)

